molecular formula C21H23N3O4 B2357091 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 470696-05-0

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2357091
CAS No.: 470696-05-0
M. Wt: 381.432
InChI Key: ODHQTWVREHNJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione
  • 3-((4-Methoxyphenyl)amino)-1-(4-piperidinophenyl)pyrrolidine-2,5-dione

Uniqueness

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is unique due to the presence of both a methoxyphenyl and a morpholinophenyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-27-18-8-2-15(3-9-18)22-19-14-20(25)24(21(19)26)17-6-4-16(5-7-17)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHQTWVREHNJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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